molecular formula C12H13ClN2O2 B7514293 3-(3-Chlorophenyl)-1-propan-2-ylimidazolidine-2,4-dione

3-(3-Chlorophenyl)-1-propan-2-ylimidazolidine-2,4-dione

Cat. No. B7514293
M. Wt: 252.69 g/mol
InChI Key: WGONIKFCHFYQFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chlorophenyl)-1-propan-2-ylimidazolidine-2,4-dione, also known as CIQ, is a chemical compound that has been widely used in scientific research due to its unique properties. CIQ belongs to the class of imidazolidine-2,4-dione derivatives, which have been extensively studied for their potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 3-(3-Chlorophenyl)-1-propan-2-ylimidazolidine-2,4-dione is not fully understood, but it is believed to act on the GABAergic system by enhancing GABAergic neurotransmission. This leads to an increase in the inhibitory tone, resulting in anxiolytic, anticonvulsant, and sedative effects. 3-(3-Chlorophenyl)-1-propan-2-ylimidazolidine-2,4-dione has also been shown to have an effect on the glutamatergic system, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-(3-Chlorophenyl)-1-propan-2-ylimidazolidine-2,4-dione has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter levels, modulation of ion channels, and alterations in gene expression. 3-(3-Chlorophenyl)-1-propan-2-ylimidazolidine-2,4-dione has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain, leading to an increase in inhibitory tone. 3-(3-Chlorophenyl)-1-propan-2-ylimidazolidine-2,4-dione has also been shown to modulate the activity of various ion channels, including voltage-gated sodium channels and calcium channels, which may contribute to its anticonvulsant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-Chlorophenyl)-1-propan-2-ylimidazolidine-2,4-dione in lab experiments is its high potency and selectivity for GABAergic neurotransmission. This makes it a valuable tool for studying the role of the GABAergic system in various physiological and pathological conditions. However, one of the limitations of using 3-(3-Chlorophenyl)-1-propan-2-ylimidazolidine-2,4-dione is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of 3-(3-Chlorophenyl)-1-propan-2-ylimidazolidine-2,4-dione, including its potential therapeutic applications in various neurological and psychiatric disorders. 3-(3-Chlorophenyl)-1-propan-2-ylimidazolidine-2,4-dione has been shown to have potential as an anticonvulsant, anxiolytic, and antidepressant agent, and further studies are needed to explore its efficacy and safety in these conditions. In addition, the potential neuroprotective effects of 3-(3-Chlorophenyl)-1-propan-2-ylimidazolidine-2,4-dione warrant further investigation, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the development of more selective and less toxic derivatives of 3-(3-Chlorophenyl)-1-propan-2-ylimidazolidine-2,4-dione may lead to the development of novel therapeutic agents for the treatment of various disorders.

Synthesis Methods

3-(3-Chlorophenyl)-1-propan-2-ylimidazolidine-2,4-dione can be synthesized using various methods, including the reaction of 3-(3-chlorophenyl)propionic acid with hydrazine hydrate, followed by cyclization with phosgene. Another method involves the reaction of 3-(3-chlorophenyl)propionic acid with thionyl chloride, followed by reaction with hydrazine hydrate and cyclization with phosgene. The yield of 3-(3-Chlorophenyl)-1-propan-2-ylimidazolidine-2,4-dione using these methods is around 60-70%, and the purity can be increased using recrystallization.

Scientific Research Applications

3-(3-Chlorophenyl)-1-propan-2-ylimidazolidine-2,4-dione has been used in various scientific research studies, including its use as a potential anticonvulsant, anxiolytic, and antidepressant agent. 3-(3-Chlorophenyl)-1-propan-2-ylimidazolidine-2,4-dione has also been studied for its potential neuroprotective effects and its ability to improve cognitive function. In addition, 3-(3-Chlorophenyl)-1-propan-2-ylimidazolidine-2,4-dione has been shown to have anti-inflammatory and antinociceptive effects, making it a potential therapeutic agent for the treatment of chronic pain and inflammation.

properties

IUPAC Name

3-(3-chlorophenyl)-1-propan-2-ylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-8(2)14-7-11(16)15(12(14)17)10-5-3-4-9(13)6-10/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGONIKFCHFYQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(=O)N(C1=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-1-propan-2-ylimidazolidine-2,4-dione

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